N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide
Description
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole-5-carboxamide core substituted with furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl groups. The isoxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, is pharmacologically significant due to its metabolic stability and ability to participate in hydrogen bonding.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(14-5-7-16-20-14)17(11-12-3-1-9-19-12)8-6-13-4-2-10-21-13/h1-5,7,9-10H,6,8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJSXZXLWNJPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isoxazole/Thiophene Derivatives
Key Observations:
Thiophene Modifications: The bromine atom in 5-bromothiophen-2-yl derivatives (e.g., Foroumadi et al.’s quinolones) enhances antibacterial potency, likely due to increased electron-withdrawing effects and membrane penetration . In contrast, the target compound’s unsubstituted thiophene may prioritize metabolic stability over potency. Methylation of the thiophene ring (as in ) improves lipophilicity, which could enhance bioavailability but reduce water solubility .
Isoxazole Carboxamide Variations: The 5-carboxamide position in the target compound differs from the 4-carboxamide analogs ().
Sulfur in thiophene contributes to π-stacking interactions, a feature exploited in antimicrobial scaffolds .
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